molecular formula C17H20N2O3 B11945979 1,3-Bis(2-methoxy-5-methylphenyl)urea CAS No. 84379-37-3

1,3-Bis(2-methoxy-5-methylphenyl)urea

Cat. No.: B11945979
CAS No.: 84379-37-3
M. Wt: 300.35 g/mol
InChI Key: RRLDHAKLXILFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(2-methoxy-5-methylphenyl)urea: is an organic compound with the molecular formula C17H20N2O3 It is a derivative of urea, where the hydrogen atoms are replaced by 2-methoxy-5-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methoxy-5-methylphenyl)urea typically involves the reaction of 2-methoxy-5-methylaniline with phosgene or a phosgene substitute, such as triphosgene, in the presence of a base like pyridine. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with another molecule of 2-methoxy-5-methylaniline to form the final product.

Industrial Production Methods: While specific industrial production methods for N,N’-bis(2-methoxy-5-methylphenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

N,N’-bis(2-methoxy-5-methylphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N,N’-bis(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The methoxy and methyl groups on the aromatic rings can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity to proteins or enzymes, thereby modulating their activity. The urea moiety can also form hydrogen bonds with biological molecules, further contributing to its biological effects.

Comparison with Similar Compounds

  • N,N’-bis(3,5-dimethylphenyl)urea
  • N,N’-bis(2-chloro-5-methylphenyl)urea
  • N,N’-bis(2-methoxyphenyl)urea

Comparison: N,N’-bis(2-methoxy-5-methylphenyl)urea is unique due to the presence of both methoxy and methyl groups on the aromatic rings. This combination of substituents can enhance its solubility in organic solvents and influence its reactivity compared to similar compounds. For example, N,N’-bis(3,5-dimethylphenyl)urea lacks the methoxy groups, which can affect its hydrogen bonding capabilities and overall chemical behavior.

Properties

CAS No.

84379-37-3

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1,3-bis(2-methoxy-5-methylphenyl)urea

InChI

InChI=1S/C17H20N2O3/c1-11-5-7-15(21-3)13(9-11)18-17(20)19-14-10-12(2)6-8-16(14)22-4/h5-10H,1-4H3,(H2,18,19,20)

InChI Key

RRLDHAKLXILFIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC(=C2)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.